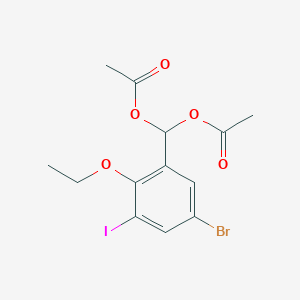
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is a complex organic molecule with the molecular formula C13H14BrIO5 and a molecular weight of 457.05573 g/mol . This compound is characterized by the presence of acetyloxy, bromo, ethoxy, and iodo substituents on a phenyl ring, making it a highly functionalized aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes bromination, iodination, and ethoxylation to introduce the respective substituents. The final step involves acetylation to form the acetyloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetyloxy groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the bromo and iodo substituents, converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dehalogenated compounds .
科学的研究の応用
Chemistry
In chemistry, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and acetyloxy groups may impart specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for easy incorporation into various industrial products .
作用機序
The mechanism of action of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the halogens may influence the compound’s binding affinity and specificity. The ethoxy group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
- (acetyloxy)(5-chloro-2-ethoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-methoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-ethoxy-3-fluorophenyl)methyl acetate
Uniqueness
Compared to similar compounds, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate stands out due to its specific combination of bromo, ethoxy, and iodo substituents. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H14BrIO5 |
|---|---|
分子量 |
457.05 g/mol |
IUPAC名 |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
InChIキー |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)
![5-methyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885924.png)
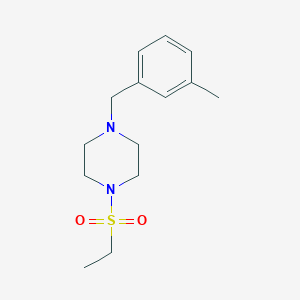
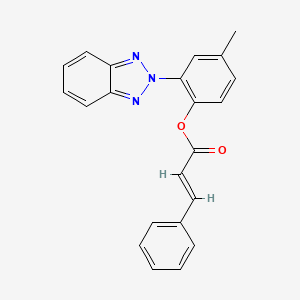
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)
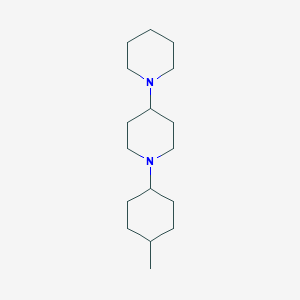
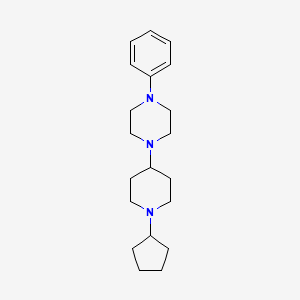
![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)
